molecular formula C15H24BNO4S B12093933 N-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B12093933
M. Wt: 325.2 g/mol
InChI Key: WIZHOIKYUCMMRR-UHFFFAOYSA-N
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Description

N-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide: is a complex organic compound featuring a boron-containing dioxaborolane ring and a benzenesulfonamide moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the following steps:

  • Formation of the Dioxaborolane Ring: : The dioxaborolane ring is synthesized by reacting pinacol with boronic acid derivatives under anhydrous conditions. This reaction is usually catalyzed by a Lewis acid such as boron trifluoride etherate.

  • Sulfonamide Formation: : The benzenesulfonamide moiety is introduced by reacting the appropriate sulfonyl chloride with an amine. In this case, isopropylamine is used to form the N-isopropylbenzenesulfonamide.

  • Coupling Reaction: : The final step involves coupling the dioxaborolane ring with the N-isopropylbenzenesulfonamide. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.

  • Reduction: : Reduction reactions can target the sulfonamide group, converting it to the corresponding amine under suitable conditions.

  • Substitution: : The compound is reactive in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its boron-containing moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology

The compound has potential applications in biological research as a probe for studying enzyme activity, particularly those enzymes that interact with boron-containing compounds. It can also be used in the development of boron-based drugs.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its reactivity and stability make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism by which N-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with hydroxyl and amino groups in proteins, modulating their activity. This interaction is crucial in both its biological and chemical applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in its boron-containing structure but lacks the sulfonamide group.

    N-Isopropylbenzenesulfonamide: Similar in its sulfonamide structure but lacks the boron-containing dioxaborolane ring.

    Pinacolborane: Contains the dioxaborolane ring but lacks the sulfonamide group.

Uniqueness

N-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is unique due to the combination of the boron-containing dioxaborolane ring and the benzenesulfonamide moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C15H24BNO4S

Molecular Weight

325.2 g/mol

IUPAC Name

N-propan-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H24BNO4S/c1-11(2)17-22(18,19)13-10-8-7-9-12(13)16-20-14(3,4)15(5,6)21-16/h7-11,17H,1-6H3

InChI Key

WIZHOIKYUCMMRR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NC(C)C

Origin of Product

United States

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